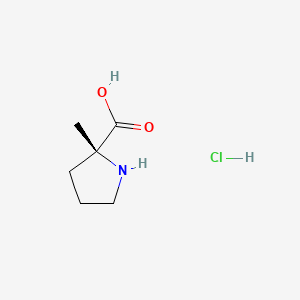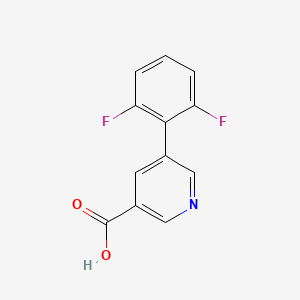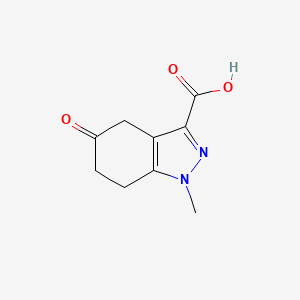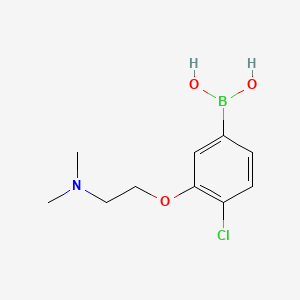
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid, also known as DMEPBA, is a boronic acid derivative. It has the CAS Number: 1256355-02-8 and a molecular weight of 243.5 . This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with a chlorine atom and a boronic acid group attached, along with a 2-dimethylaminoethoxy group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.5 .Applications De Recherche Scientifique
Synthesis and Drug Delivery Systems
Phenylboronic acids, including derivatives similar to 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid, have been utilized in the synthesis of glucose-sensitive films for controlled drug delivery. These films exhibit pH- and thermo-sensitive swelling behaviors, which are enhanced in the presence of saccharides like glucose, facilitating controlled drug release. This application underscores the potential of phenylboronic acid derivatives in developing self-regulated insulin delivery systems (Ding et al., 2009).
Antibacterial Applications
Research on (trifluoromethoxy)phenylboronic acids has revealed their structural and antimicrobial properties. These compounds have been characterized and tested for their antibacterial potency against strains such as Escherichia coli and Bacillus cereus, highlighting the potential of boronic acids in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Sugar Sensing and Biosensors
Phenylboronic acids are known for their ability to bind to saccharides, making them ideal for the development of non-enzymatic glucose sensors. This attribute has been leveraged in creating hydrogels that can swell in response to glucose concentration, offering a promising approach for glucose sensing in diabetes management (Kim et al., 2013).
Synthesis of Silicon-Containing Drugs
Derivatives of phenylboronic acid have been used as building blocks in the synthesis of silicon-containing drugs, demonstrating the compound's role in creating novel organosilicon compounds with potential therapeutic applications (Troegel et al., 2009).
Optical and Electrochemical Properties
The modification of single-walled carbon nanotubes with phenyl boronic acid-grafted polymers illustrates the compound's utility in modulating optical properties for potential applications in sensing technologies. This approach demonstrates how the structural characteristics of phenylboronic acid derivatives can influence the photoluminescence quantum yield, offering insights into the design of advanced optical sensors (Mu et al., 2012).
Propriétés
IUPAC Name |
[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHKCFCHGIRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681704 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-02-8 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
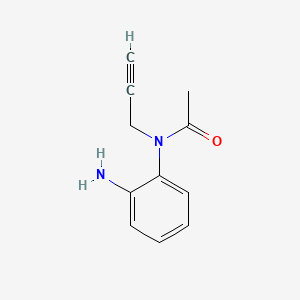
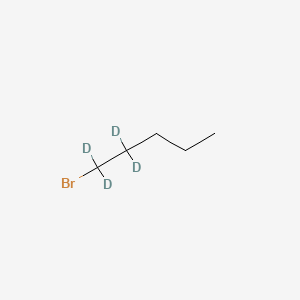
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
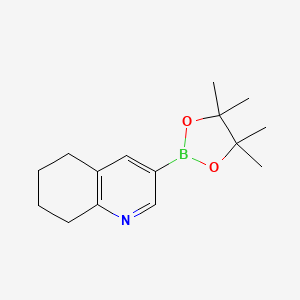
![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)
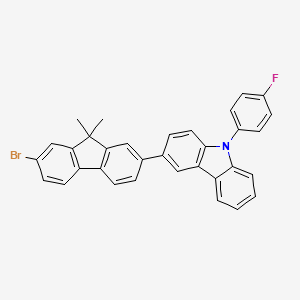

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)
